molecular formula C12H13ClO3 B12952354 Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate

Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate

Cat. No.: B12952354
M. Wt: 240.68 g/mol
InChI Key: LKVJCFFLQGOKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chlorophenyl)-2-oxoacetate typically involves the esterification of 4-chlorophenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the oxo group.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

    Hydrolysis: The major products are 4-chlorophenylacetic acid and tert-butyl alcohol.

    Reduction: The major product is tert-butyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13ClO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3

InChI Key

LKVJCFFLQGOKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.